REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[C:11]([F:12])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([NH:13]N)[CH:4]=1.O=[C:16]1[CH2:21][CH2:20][CH2:19][CH:18]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:17]1.C(O)(=O)C>C1(C)C=CC=CC=1>[Br:2][C:3]1[C:11]([F:12])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]2[C:4]=1[C:21]1[CH2:20][CH2:19][CH:18]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:17][C:16]=1[NH:13]2 |f:0.1|
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC(=C(C(=O)O)C=C1F)NN
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
3.23 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90-94° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with toluene (43 mL) and trifluoroacetic acid (11 mL)
|
Type
|
ADDITION
|
Details
|
The cooled mixture was diluted with EtOAc
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Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
resuspended in EtOAc with sonication
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Type
|
CUSTOM
|
Details
|
resulting in another precipitate which
|
Type
|
FILTRATION
|
Details
|
was also collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined solids were triturated twice with MeOH
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with MeOH
|
Type
|
CUSTOM
|
Details
|
to give additional solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=3CCC(CC3NC2=C(C=C1F)C(=O)O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |